![molecular formula C14H10N4O3 B2546077 1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole CAS No. 328555-26-6](/img/structure/B2546077.png)
1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole
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Overview
Description
Synthesis Analysis
The synthesis of benzotriazole derivatives often involves the reaction of phenylenediamines with various reagents to yield mono-substituted products, as reported in the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole . The use of glycolic acid for the cyclization step is crucial to avoid by-products. Similarly, the synthesis of 1-methyl-7-nitrobenzotriazole and its derivatives involves the action of nitrous acid on amines, indicating that nitration and substitution reactions are common in the synthesis of benzotriazole derivatives .
Molecular Structure Analysis
The molecular structure of benzotriazole derivatives is confirmed by chemical and spectroscopic methods, including X-ray crystallography . The presence of nitro groups and other substituents on the benzotriazole ring can significantly influence the molecular topology and, consequently, the physical and biological properties of these compounds .
Chemical Reactions Analysis
Benzotriazole derivatives undergo various chemical reactions, such as nucleophilic substitution, as seen with 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole reacting with pyridine . The diazotization reaction is another common method to modify the benzotriazole structure, leading to the formation of triazole derivatives . The reactivity of these compounds is further exemplified by the benzylation of halogenosubstituted 1-hydroxybenzotriazoles to yield nitrobenzyloxybenzotriazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzotriazole derivatives are influenced by their molecular shape and the nature of their substituents. For instance, the N-alkylation of monosubstituted benzotriazoles yields isomeric products with distinct topology, which results in different biological and physical properties . The antimycobacterial activity of certain nitrobenzyloxybenzotriazoles suggests that these compounds can have significant biological activity, which may be comparable to known antimycobacterial agents .
Scientific Research Applications
Spectroscopy and Tautomerism Studies
1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole and related compounds have been studied for their structures and tautomerism using multinuclear 1H, 13C, 15N, and 2D NMR spectroscopy and quantum chemistry. These studies are crucial in understanding the chemical behavior and molecular structure of benzotriazole nitro derivatives (Larina & Milata, 2009).
Hydrogen Bonding and Molecular Structures
Research has shown that molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, closely related to 1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole, exhibit unique molecular-electronic structures and are linked into chains or sheets by hydrogen bonds. This highlights the compound's potential in understanding and designing molecular structures with specific properties (Portilla et al., 2007).
Synthesis and Substitution Studies
Studies have explored the synthesis and substitution reactions involving benzotriazole derivatives, such as replacing nitro groups in trinitrobenzene with NH-azoles, which includes compounds like 1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole. These reactions are significant in the field of organic chemistry and materials science (Sapozhnikov et al., 2004).
Biotransformation in Environmental Studies
The biotransformation of benzotriazoles, including derivatives of 1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole, has been investigated, especially in the context of their presence as micropollutants in the aquatic environment. Understanding their degradation mechanisms is crucial for assessing environmental impact and treatment strategies (Huntscha et al., 2014).
Anticorrosive Applications
Research into benzotriazole derivatives has also included their use as anticorrosive agents. Studies have shown that these compounds, including those structurally related to 1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole, can be effective in protecting metals like copper from corrosion, highlighting their industrial significance (Aramaki et al., 1991).
Safety and Hazards
properties
IUPAC Name |
benzotriazol-1-yl-(3-methyl-4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c1-9-8-10(6-7-12(9)18(20)21)14(19)17-13-5-3-2-4-11(13)15-16-17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNGCPXOMQSLBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2C3=CC=CC=C3N=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole |
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